Ethyl 3-hydroxyhexadecanoate
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Overview
Description
Ethyl 3-hydroxyhexadecanoate, also known as hexadecanoic acid, 3-hydroxy-, ethyl ester, is a chemical compound with the molecular formula C18H36O3 and a molecular weight of 300.4766 g/mol . This compound is a fatty acid ester and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyhexadecanoate can be synthesized through the esterification of 3-hydroxyhexadecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ketohexadecanoic acid or hexadecanedioic acid.
Reduction: Formation of 3-hydroxyhexadecanol.
Substitution: Formation of various substituted hexadecanoates.
Scientific Research Applications
Ethyl 3-hydroxyhexadecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyhexadecanoate involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, its antiviral properties may be attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxyhexanoate: A shorter-chain analog with similar chemical properties.
Ethyl 3-hydroxybutyrate: Another analog with a shorter carbon chain.
Ethyl 3-hydroxydecanoate: A medium-chain analog with similar reactivity.
Uniqueness
Ethyl 3-hydroxyhexadecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific lipid-like characteristics .
Properties
IUPAC Name |
ethyl 3-hydroxyhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBJVJXSJSRRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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